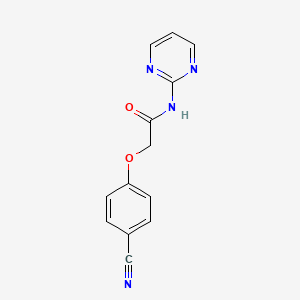

2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide

Description

2-(4-Cyanophenoxy)-N-(pyrimidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a pyrimidin-2-ylamine core linked via an acetamide bridge to a 4-cyanophenoxy substituent. The pyrimidine ring, a heterocyclic aromatic moiety, is prevalent in pharmaceuticals due to its ability to engage in hydrogen bonding and π-π stacking interactions, often enhancing binding affinity to enzymes or receptors .

Properties

IUPAC Name |

2-(4-cyanophenoxy)-N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c14-8-10-2-4-11(5-3-10)19-9-12(18)17-13-15-6-1-7-16-13/h1-7H,9H2,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXPAKZWLBZEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide typically involves the reaction of 2-alkyl-4,5-dichloropyridazin-3(2H)-ones with p-cyanophenol and 2-mercaptopyrimidine in the presence of a base . This reaction yields 2-(4-cyanophenoxy)pyrimidine, which can then be further reacted to form the desired acetamide derivative.

Industrial Production Methods

While specific industrial production methods for 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanophenoxy group.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Condensation Reactions: The acetamide group can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

Common reagents used in the reactions involving 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential as a pharmaceutical intermediate and its biological activity. Its structural features allow for interaction with various biological targets, which can lead to therapeutic effects.

- Biological Activity : The cyanophenoxy group enhances binding to enzymes and receptors, suggesting potential applications in treating metabolic diseases and inflammatory conditions.

Materials Science

In materials science, 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide is utilized in the synthesis of novel materials with specific properties, including polymers and nanomaterials.

Organic Synthesis

This compound serves as a building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Substitution Reactions : The presence of the cyanophenoxy group facilitates nucleophilic substitution.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to form different derivatives.

Biological Research

The compound is investigated for its interactions with biological molecules and potential therapeutic effects. Research has focused on its mechanisms of action, which involve enzyme inhibition and modulation of biological pathways.

In Vivo Studies

Research has demonstrated that compounds structurally related to 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide significantly reduce serum uric acid levels in hyperuricemia models when administered at dosages around 30 mg/kg.

Molecular Docking Studies

Computational studies reveal promising structural compatibility between this compound and target enzymes, indicating high efficacy as an inhibitor.

Mechanism of Action

The mechanism of action of 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The cyanophenoxy group and the pyrimidinylacetamide moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to several analogs from the evidence (Table 1):

Key Observations :

- Substituent Impact: Replacing the 4-chlorophenyl group in Y030-4061 with 4-cyanophenoxy increases polarity (logP likely <1.54) and may improve aqueous solubility. The cyano group’s electron-withdrawing nature could enhance metabolic stability compared to halogens or alkyl groups .

- Dimeric vs. Monomeric Structures: ISRIB-A13 , a dimeric analog, shows higher molecular weight and complexity, which might limit cell permeability compared to the monomeric target compound.

Physicochemical Properties

- logP and Solubility: The 4-cyanophenoxy group likely reduces logP compared to chlorophenyl (1.54 in Y030-4061 ) or naphthyl substituents (e.g., 2f ). This could enhance solubility in polar solvents, critical for oral bioavailability.

Pharmacological Potential

- Anti-Cancer Activity: Analogous compounds, such as phenoxy acetamides in and pyrimidine sulfamoyl derivatives in , exhibit anti-proliferative effects via kinase inhibition. The target compound’s pyrimidine core and cyanophenoxy group may synergize to enhance binding to ATP pockets in kinases.

Biological Activity

2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyanophenoxy group and a pyrimidinylacetamide moiety, which contribute to its unique chemical reactivity and biological properties. Its molecular formula is CHNO, and it has a molecular weight of approximately 244.26 g/mol.

The biological activity of 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyanophenoxy group can facilitate binding to various proteins, leading to diverse biological effects. The exact pathways involved depend on the context of application, which includes potential therapeutic uses in metabolic diseases and inflammatory conditions .

Inhibition of Enzymatic Activity

Research indicates that compounds similar to 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide exhibit significant inhibitory effects on enzymes such as xanthine oxidase, which is crucial for uric acid synthesis. For instance, derivatives of pyrimidine have been shown to possess potent xanthine oxidase inhibitory activity, with IC values significantly lower than established drugs like allopurinol .

Table 1: Comparison of Xanthine Oxidase Inhibitory Potency

| Compound | IC (µM) |

|---|---|

| 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide | TBD |

| Allopurinol | 5.462 |

| Optimized Pyrimidine Derivative | 0.046 |

Anti-inflammatory Potential

The compound may also exhibit anti-inflammatory properties through mechanisms involving phosphodiesterase inhibition. Increased intracellular cAMP levels due to PDE inhibition can modulate immune responses, suggesting that this compound could play a role in treating inflammatory diseases .

Case Studies

- In Vivo Studies : In hyperuricemia models, compounds structurally related to 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide demonstrated significant reductions in serum uric acid levels when administered at dosages around 30 mg/kg .

- Molecular Docking Studies : Computational studies have shown that the binding interactions between this compound and target enzymes reveal promising structural compatibility, indicating potential for high efficacy as an inhibitor .

Comparison with Similar Compounds

Similar compounds include:

- 2-(4-cyanophenoxy)pyrimidine : Shares structural features but may differ in biological activity.

- 5-cyano-5-(pyrimidin-2-yl)-2,7-dialkyl-5H-dipyridazino[4,5-b:4,5-e]-4H-thiopyran-1,6-dione : Exhibits distinct pharmacological profiles due to additional functional groups.

Table 2: Comparison of Biological Activities

| Compound Name | Biological Activity |

|---|---|

| 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide | Xanthine oxidase inhibitor |

| 2-(4-cyanophenoxy)pyrimidine | TBD |

| 5-cyano-5-(pyrimidin-2-yl)-... | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.